molecular formula C23H25BrN4O B3888213 3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B3888213
M. Wt: 453.4 g/mol
InChI Key: BNLQYTNRJQORSM-KQYOUDCPSA-N
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Description

3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining adamantane, pyrazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce the desired substituents.

    Synthesis of the Pyrazole Core: The pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Coupling Reactions: The adamantane derivative is coupled with the pyrazole core under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in designing novel materials with specific properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects involves interactions with molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with biological membranes. The pyrazole and hydrazide groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ADAMANTAN-1-YL)-N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of adamantane, pyrazole, and hydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O/c24-19(9-15-4-2-1-3-5-15)14-25-28-22(29)20-10-21(27-26-20)23-11-16-6-17(12-23)8-18(7-16)13-23/h1-5,9-10,14,16-18H,6-8,11-13H2,(H,26,27)(H,28,29)/b19-9-,25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQYTNRJQORSM-KQYOUDCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC(=CC5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C(=C/C5=CC=CC=C5)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 3
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 4
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 5
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
3-(ADAMANTAN-1-YL)-N'-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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